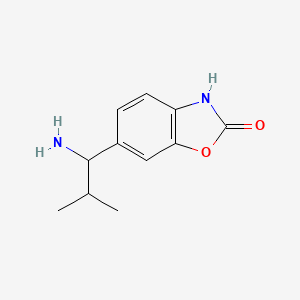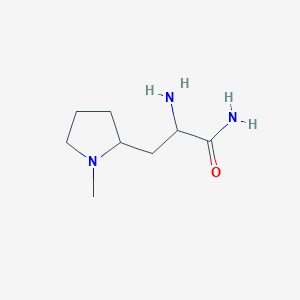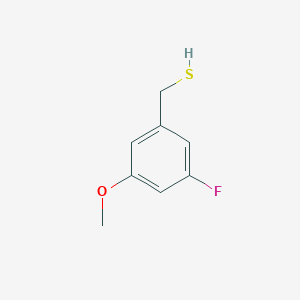
1-butyl-3,5-dimethyl-1H-pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-3,5-dimethyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its specific substituents, offers distinct chemical and physical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-butyl-3,5-dimethyl-1H-pyrazol-4-ol can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For instance, the reaction of 3,5-dimethyl-1H-pyrazole with butyl bromide under basic conditions can yield the desired product . The reaction typically requires a solvent like ethanol and a base such as sodium hydroxide, followed by purification steps like recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-butyl-3,5-dimethyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles with different properties and applications .
Scientific Research Applications
1-butyl-3,5-dimethyl-1H-pyrazol-4-ol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-butyl-3,5-dimethyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
Uniqueness
1-butyl-3,5-dimethyl-1H-pyrazol-4-ol stands out due to its specific substituents, which confer unique chemical and physical properties. The butyl group enhances its lipophilicity, making it more suitable for certain biological applications. Additionally, the presence of both methyl groups at positions 3 and 5 of the pyrazole ring can influence its reactivity and interaction with other molecules, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-butyl-3,5-dimethylpyrazol-4-ol |
InChI |
InChI=1S/C9H16N2O/c1-4-5-6-11-8(3)9(12)7(2)10-11/h12H,4-6H2,1-3H3 |
InChI Key |
HBCVZZFUIQLQEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=N1)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


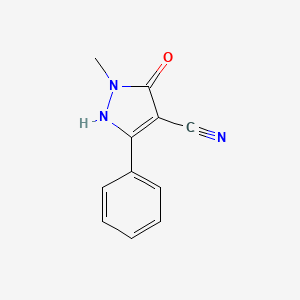
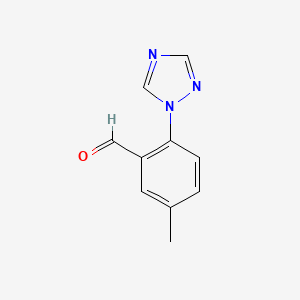
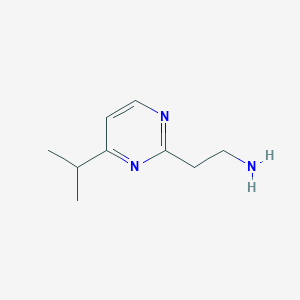
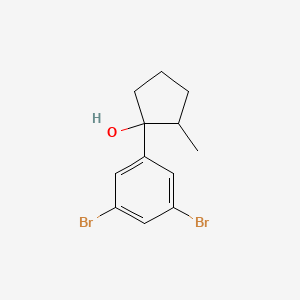
![1-[4-(Dimethylamino)phenyl]ethane-1-thiol](/img/structure/B13295715.png)
![1-Propyl-1,7-diazaspiro[4.5]decane](/img/structure/B13295716.png)
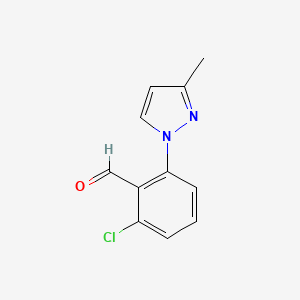
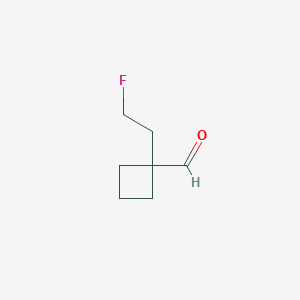
![N-[1-(1,3-thiazol-2-yl)ethyl]cycloheptanamine](/img/structure/B13295735.png)
